molecular formula C12H17BrN2O3 B2578296 Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate CAS No. 1706749-90-7

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate

Cat. No.: B2578296
CAS No.: 1706749-90-7
M. Wt: 317.183
InChI Key: DMFRUGSTAWVFKF-UHFFFAOYSA-N
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Description

“Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O3 . It is related to indole derivatives, which are significant heterocyclic systems in natural products and drugs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-9(15)14(4)6-7(8)12/h5-6H,1-4H3,(H,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 303.16 . Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Environmental Remediation and Analysis

  • Decomposition in Cold Plasma Reactors

    Research demonstrates the feasibility of using radio frequency (RF) plasma reactors for the decomposition of methyl tert-butyl ether (MTBE), a related compound, highlighting an innovative approach to managing environmental pollutants. This process suggests potential for similar tert-butyl compounds to be decomposed in an environmentally friendly manner, reducing their impact on water and air quality (Hsieh et al., 2011).

  • Biodegradation and Bioremediation

    Studies have shown that MTBE, a compound related to tert-butyl derivatives, can be biodegraded under aerobic and anaerobic conditions, offering insights into natural and enhanced bioremediation strategies for removing such contaminants from the environment. This suggests that tert-butyl compounds might also be subject to microbial degradation under the right conditions, contributing to the detoxification of polluted sites (Fiorenza & Rifai, 2003).

  • Adsorption for Removal from Water

    The effectiveness of various adsorbents in removing MTBE from aqueous solutions has been reviewed, indicating the importance of adsorption processes in managing water pollution caused by tert-butyl compounds. This method's efficiency highlights its potential application in filtering and cleaning water contaminated with similar organic compounds (Vakili et al., 2017).

  • Analysis of Environmental Fate and Toxicity

    Reviews on the environmental behavior, fate, and toxicity of MTBE provide comprehensive insights into the impact of tert-butyl compounds on ecosystems. Understanding the solubility, degradation pathways, and potential for bioaccumulation of these compounds is crucial for assessing their environmental risks and informing remediation strategies (Squillace et al., 1997).

Properties

IUPAC Name

tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15(5)9-6-8(13)7-14(4)10(9)16/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFRUGSTAWVFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CN(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-3-yl)carbamate (150.0 mg, impure) in DMF (10 mL) was added NaH (60.0 mg, 1.5 mol, 60% in oil) in portions at 0° C. It was stirred for 30 min. Then CH3I (231.0 mg, 1.5 mmol) was added dropwise at 0° C. The reaction mixture was stirred for 2 h at 30° C. The reaction was quenched with saturated aqueous NH4Cl (15 mL), extracted with EA (20 mL), washed with brine (20 mL), dried over Na2SO4, filtered and concentrated to give the title compound (120.0 mg, crude) as a green solid, which was used directly in the next step without purification.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
231 mg
Type
reactant
Reaction Step Two

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